Chlormidazole hydrochloride

Vue d'ensemble

Description

Chlorimidazole hydrochloride (CHL) is a widely used chemical compound that has a variety of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water, ethanol, and acetone. CHL has been used for decades in research laboratories and medical settings, and its versatility and effectiveness have made it a popular choice for many applications.

Applications De Recherche Scientifique

Antifungal and Antibacterial Applications

- Chlormidazole as an Antifungal Agent : The azole class, including chlormidazole, began with its introduction 50 years ago and has seen more than 20 drugs brought to market. These drugs, known for their specific chemical structure and action mechanism, are utilized in various fields including healthcare and agriculture. Interestingly, older antifungal drugs like chlormidazole are repurposed for treating parasitic diseases, bacterial infections, or even cancers (Musioł & Kowalczyk, 2012).

Neurological Research

- Neurotropic Effects of Benzimidazole Derivatives : Chlormidazole hydrochloride, as a benzimidazole derivative, has been studied for its effects on molluscan neurons. Research indicates that such compounds, including chlormidazole, can influence different types of ion channels in nerve cells, demonstrating their neurotropic effects (Gamma et al., 2002).

Chemical Synthesis and Material Science

- Catalytic Applications in Synthesis : this compound's related compounds, such as basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide, have been used as catalysts in chemical synthesis. They are particularly effective in condensation reactions under certain conditions, such as ultrasound irradiation, offering advantages like milder conditions and higher yields (Zang et al., 2009).

Veterinary Medicine

- Use in Veterinary Practices : The broader category of benzimidazole derivatives, which includes this compound, has applications in veterinary medicine. These compounds are investigated for their potential in treating various animal health issues (Nel et al., 2000).

Antiviral Research

- Potential in Anti-HIV Drug Development : Chloro-1,4-dimethyl-9H-carbazole derivatives, related to chlormidazole, have shown promise in anti-HIV activities. These compounds are being researched as potential leads for new anti-HIV drugs, demonstrating the broad applicability of chlormidazole's chemical class in antiviral research (Saturnino et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition Properties : Benzimidazole derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This research highlights the potential industrial applications of this compound in material protection (Khaled, 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Chlormidazole hydrochloride is an antifungal agent .

Mode of Action

As an antifungal agent, it generally works by inhibiting the growth of fungi .

Biochemical Pathways

This compound is suggested to be involved in the steroid biosynthesis pathway .

Result of Action

This compound has inhibitory activity against many fungi and some gram-positive cocci . It can be applied in fungal and bacterial infections of nails and skin, including interdigital and periungual mycoses .

Analyse Biochimique

Biochemical Properties

Chlormidazole hydrochloride is an azole antifungal drug . Azole antifungals are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can inhibit growth and reproduction of the fungal cells .

Cellular Effects

This compound, by virtue of its antifungal properties, can have significant effects on fungal cells. It disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol . This can lead to leakage of cellular contents, impaired cellular processes, and ultimately cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme lanosterol 14α-demethylase . This enzyme is critical in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the production of ergosterol, leading to disruption of the cell membrane and inhibition of fungal growth .

Temporal Effects in Laboratory Settings

Like other antifungal drugs, its effects are likely to be time-dependent, with increased exposure leading to greater disruption of ergosterol synthesis and more pronounced antifungal effects .

Metabolic Pathways

As an azole antifungal, it is known to interact with the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol .

Subcellular Localization

As an antifungal drug, it is likely to interact with components of the fungal cell membrane, particularly the enzyme lanosterol 14α-demethylase involved in ergosterol synthesis

Propriétés

IUPAC Name |

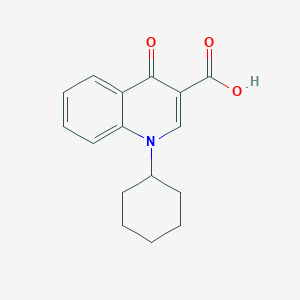

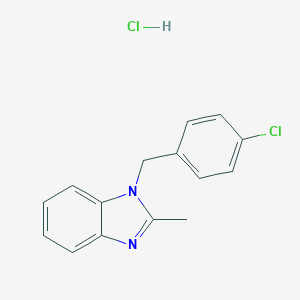

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMTXDMLQZHXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969014 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74298-63-8, 54118-67-1 | |

| Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74298-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | chlormidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about the efficacy of Chlormidazole hydrochloride against different types of microorganisms?

A1: Research indicates that this compound demonstrates notable activity against Candida species. A study testing over 100 bacterial strains, including Candida species, gram-positive cocci, and gram-negative bacilli, found that this compound exhibited significant effectiveness against Candida species []. Specifically, the study revealed that 76% of Candida strains were susceptible to this compound at a concentration of 10 micrograms/mL, while only one bacterial strain displayed sensitivity at 5 micrograms/mL []. This suggests that this compound might be a promising antifungal agent, particularly for infections caused by Candida species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)